molecular formula C7H13N5O B165074 Hydroxysimazine CAS No. 2599-11-3

Hydroxysimazine

Cat. No.: B165074
CAS No.: 2599-11-3
M. Wt: 183.21 g/mol
InChI Key: YQIXRXMOJFQVBV-UHFFFAOYSA-N
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Description

Hydroxysimazine is a derivative of the herbicide simazine, belonging to the s-triazine family. It is formed through the hydroxylation of simazine, resulting in the chemical structure 2-hydroxy-4,6-bis(ethylamino)-1,3,5-triazine . This compound is primarily known for its role as a metabolite in the degradation of simazine in the environment.

Mechanism of Action

Target of Action

Hydroxysimazine, also known as Simazine-2-Hydroxy, is a metabolite of the herbicide Simazine . The primary targets of this compound are the cyclin-dependent kinases (CDKs) , which are enzymes involved in the regulation of cell division.

Mode of Action

This compound acts as an inhibitor of CDKs . By inhibiting these enzymes, this compound can interfere with the normal cell division process, leading to changes in cellular function and structure.

Biochemical Pathways

The degradation of Simazine, from which this compound is derived, follows similar pathways to other triazine herbicides. A common step in these pathways is the formation of hydroxyl metabolites, such as this compound . This can occur through abiotic chloro hydrolysis, under acidic or alkaline conditions, or thanks to microbial enzymes .

Pharmacokinetics

It is known that this compound is a metabolite of simazine, suggesting that it is formed in the body following the administration of simazine .

Result of Action

The inhibition of CDKs by this compound can lead to significant changes in cellular function. Specifically, it has been shown to induce apoptosis in cancer cells . This suggests that this compound could potentially have anticancer properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degradation rates of Simazine, and by extension this compound, can be highly variable, depending on the history of the herbicide treatment and on site-specific characteristics such as soil depth, texture, mineralogy, organic carbon content, and pH . These factors can influence the availability of this compound in the environment and its subsequent action on its targets.

Comparison with Similar Compounds

Hydroxysimazine is similar to other hydroxylated triazine herbicides, such as:

Uniqueness: this compound is unique in its specific formation from simazine and its significantly reduced toxicity compared to its parent compound . This makes it a valuable indicator in environmental studies and bioremediation efforts.

Properties

IUPAC Name

4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIXRXMOJFQVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=O)N1)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062547
Record name Hydroxysimazine
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2599-11-3
Record name Hydroxysimazine
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Record name Hydroxysimazine
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Record name Hydroxysimazine
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Record name 1,3,5-Triazin-2(1H)-one, 4,6-bis(ethylamino)-
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Record name Hydroxysimazine
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Record name 2599-11-3
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Record name HYDROXYSIMAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is hydroxysimazine and how is it related to simazine?

A1: this compound (2-hydroxy-4,6-bis(ethylamino)-s-triazine) is a primary metabolite of the herbicide simazine (2-chloro-4,6-bis(ethylamino)-s-triazine). It is formed through the dehalogenation of simazine, often catalyzed by plant enzymes or soil microbes. [, , ]

Q2: How persistent are simazine and this compound in soil?

A2: Studies show that while both compounds can persist, this compound generally degrades more slowly than simazine. [, ] One study found this compound residues in orchard soil at levels 40 times higher than simazine residues 40 months after application. [] Another long-term study revealed the presence of simazine and this compound residues in soil even after 15 annual applications, highlighting their persistence. []

Q3: Does repeated application of simazine lead to its accumulation in soil?

A3: While both simazine and this compound can persist in soil, research indicates that significant accumulation does not generally occur, even with repeated annual applications. []

Q4: What role does benzoxazinone play in simazine metabolism?

A6: Benzoxazinone (2,4-dihydroxy-3-keto-7-methoxy-1,4-benzoxazine) and its glucoside are present in some plants like corn and are believed to play a crucial role in converting simazine to this compound. [, ] This conversion is considered a detoxification mechanism in plants resistant to simazine.

Q5: Are there plant species with varying tolerance to simazine related to benzoxazinone levels?

A7: Research suggests a possible link between benzoxazinone levels and simazine tolerance in certain plant species. A corn mutant with significantly reduced benzoxazinone content exhibited decreased tolerance to atrazine (a related herbicide) compared to its wild-type counterpart. []

Q6: Besides plants, do other organisms metabolize simazine?

A8: Yes, microorganisms can also play a role in simazine degradation. One study used an ELISA method to demonstrate that microbes in horse manure could convert a small percentage of atrazine to hydroxyatrazine. []

Q7: Are there analytical methods available to specifically detect this compound?

A9: Yes, researchers have developed highly sensitive enzyme-linked immunosorbent assays (ELISAs) for the detection of hydroxytriazines, including this compound. [, ] These ELISAs offer advantages such as tolerance to various matrices and high sensitivity, making them valuable tools for monitoring this compound levels in environmental samples.

Q8: Has this compound been detected in groundwater?

A11: Yes, long-term monitoring studies have reported the presence of this compound, along with its parent compound simazine, in groundwater samples collected from areas with intensive agricultural activity. [] This finding underscores the potential for these compounds to leach into groundwater, posing risks to water quality.

Q9: Is there a way to assess the ease of simazine extraction from different soils?

A12: Researchers have explored using a release constant (KRC), derived from simazine recovery rates over time, as a measure of extraction ease. [] This constant, influenced by soil properties like clay content, organic matter, and cation-exchange capacity (CEC), can provide insights into the binding affinity of simazine to different soil types.

Q10: Can simazine be taken up by tree roots, and if so, what happens to it?

A13: Yes, studies using radiolabeled 14C-simazine have shown that tree roots can absorb simazine. [] In Norway spruce (Picea abies) seedlings, absorbed simazine was found to be rapidly metabolized, primarily in the root system, into this compound and other unidentified metabolites. [] Interestingly, no parent simazine was detected in the needles, suggesting efficient conversion within the plant.

Q11: Can citrus tree roots metabolize simazine?

A14: Research indicates that citrus tree roots possess the ability to metabolize simazine, primarily through dealkylation. [] This metabolic process was observed to be dependent on the presence of active roots, ceasing upon their removal.

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